Pyrazol-5-amine, 4-tert-butylsulfonyl-
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Overview
Description
Pyrazol-5-amine, 4-tert-butylsulfonyl- is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with an amino group at the 5-position and a tert-butylsulfonyl group at the 4-position. These structural features make it a valuable building block in the synthesis of various heterocyclic compounds and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazol-5-amine, 4-tert-butylsulfonyl- typically involves the reaction of 5-amino-pyrazoles with tert-butylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to achieve high yields.
Industrial Production Methods
Industrial production of Pyrazol-5-amine, 4-tert-butylsulfonyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and purity of the final product. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Pyrazol-5-amine, 4-tert-butylsulfonyl- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The tert-butylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyrazol-5-amine, 4-tert-butylsulfonyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Pyrazol-5-amine, 4-tert-butylsulfonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and tert-butylsulfonyl group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is the basis for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-hydroxyiminopyrazole: Similar in structure but with a hydroxyimino group instead of tert-butylsulfonyl.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
Pyrazol-5-amine, 4-tert-butylsulfonyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tert-butylsulfonyl group enhances its stability and lipophilicity, making it a valuable intermediate in drug design and synthesis .
Properties
IUPAC Name |
4-tert-butylsulfonyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-7(2,3)13(11,12)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZOEVOVCQDFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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